![molecular formula C22H19ClN4OS B2554450 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine CAS No. 1115285-88-5](/img/structure/B2554450.png)
3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research on similar compounds has demonstrated a focus on the synthesis of new heterocyclic compounds with expected biological activity. For instance, the reaction of certain butanoic acids with antipyrin led to the creation of pyridazinone derivatives. These compounds were then used to prepare corresponding dithio derivatives, revealing their potential in antimicrobial and antifungal applications (Sayed et al., 2003).
Antitrypanosomal Activity : Another study focused on synthesizing bis(4-guanylphenyl) heterocyclic compounds, including pyridazine derivatives. These compounds showed significant antitrypanosomal activity without acute toxicity, highlighting their potential in treating Trypanosoma infections (Das et al., 1980).
Photophysical and Electroluminescent Properties
Light Emitting Materials : Research into compounds structurally similar to "3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine" has shown interest in their use as light emitting materials for electroluminescence devices. The study of reactions leading to fluorescent compounds suggests potential applications in creating more efficient electroluminescent materials (Takahashi et al., 1995).
Antimicrobial and Anticancer Activities
Antimicrobial and Anticancer Evaluations : Synthesis and evaluation of new pyrimidines and condensed pyrimidines have been undertaken to explore their antimicrobial activity. This includes the creation of compounds that exhibited promising results against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017). Additionally, the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles has been investigated for their anticancer properties, with some compounds showing significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The activity of similar compounds may be influenced by various environmental factors .
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(26-25-19)29-13-20-24-22(27-28-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHUUCMXIKDMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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